molecular formula C7H10N2O B14519906 {[(Pyridin-2-yl)methyl]amino}methanol CAS No. 62402-22-6

{[(Pyridin-2-yl)methyl]amino}methanol

Cat. No.: B14519906
CAS No.: 62402-22-6
M. Wt: 138.17 g/mol
InChI Key: DHHONGMPFFYVRP-UHFFFAOYSA-N
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Description

{[(Pyridin-2-yl)methyl]amino}methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62402-22-6

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(pyridin-2-ylmethylamino)methanol

InChI

InChI=1S/C7H10N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,8,10H,5-6H2

InChI Key

DHHONGMPFFYVRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCO

Origin of Product

United States

Synthetic Methodologies for Pyridin 2 Yl Methyl Amino Methanol and Analogous Structures

Conventional Synthetic Routes for Pyridyl-Functionalized Amino Alcohols

Traditional synthetic strategies remain fundamental for the laboratory-scale production of pyridyl-functionalized amino alcohols. These routes often involve well-understood reactions such as reductive amination, epoxide ring-opening, and the reduction of carboxylic acid derivatives.

Reductive Amination Pathways Utilizing Pyridine (B92270) Carboxaldehydes

Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds and represents a direct pathway to the target compound, {[(Pyridin-2-yl)methyl]amino}methanol, and its analogs. wikipedia.org This process involves two key steps: the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form a hemiaminal, which then dehydrates to an imine intermediate. wikipedia.org This imine is subsequently reduced in situ to the desired amine. masterorganicchemistry.com

The synthesis of this compound would typically start from pyridine-2-carboxaldehyde and a suitable amine source. The reaction is generally performed under neutral or weakly acidic conditions to facilitate imine formation without passivating the amine nucleophile. wikipedia.org

A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile and common reagent, though it can also reduce the starting aldehyde if conditions are not optimized. masterorganicchemistry.comorganic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful as it is selective for the reduction of imines in the presence of aldehydes and ketones. masterorganicchemistry.com

Pyridine-borane complex : Offers a mild and effective alternative to cyanoborohydride-based procedures. sciencemadness.org

Catalytic Hydrogenation : Using catalysts such as palladium, platinum, or nickel is also a viable, "green" option for the reduction step. wikipedia.org

Comparison of Reducing Agents for Reductive Amination
Reducing AgentKey FeaturesTypical ConditionsReference
Sodium Borohydride (NaBH₄)Cost-effective, common lab reagent.Stepwise procedure often used to avoid aldehyde reduction. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines over carbonyls.One-pot reaction in mildly acidic alcoholic solvents. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, effective alternative to NaBH₃CN, avoids cyanide waste.Aprotic solvents like dichloroethane. masterorganicchemistry.com
Pyridine-BoraneMild reagent, good selectivity.Methanolic solution, often with molecular sieves. sciencemadness.org
H₂/Catalyst (e.g., Pd/C)"Green" option, byproduct is water.Pressurized hydrogen atmosphere. wikipedia.org

Ring-Opening Reactions of Heterocyclic Epoxides with Pyridine-Substituted Amines

The aminolysis of epoxides is a cornerstone reaction for the synthesis of β-amino alcohols. rroij.com This pathway involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comlibretexts.org The high ring strain of the three-membered epoxide ring provides the driving force for the reaction, even though an alkoxide is a poor leaving group. chemistrysteps.comlibretexts.org To synthesize a pyridyl-functionalized amino alcohol via this route, an amine such as 2-aminomethylpyridine would be reacted with an epoxide like ethylene (B1197577) oxide.

The reaction proceeds via an SN2 mechanism, resulting in an anti-addition of the amine and hydroxyl groups. libretexts.org With unsymmetrical epoxides, the regioselectivity of the attack is a critical consideration:

Under basic or neutral conditions , the amine (a strong nucleophile) preferentially attacks the less sterically hindered carbon atom. libretexts.org

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then occurs at the more substituted carbon, as the reaction gains partial SN1 character. libretexts.org

While the reaction can proceed without a catalyst, particularly in polar solvents or with heating, various catalysts can enhance the rate and selectivity. organic-chemistry.orgorganic-chemistry.org These include Lewis acids, metal triflates, and solid-supported catalysts like silica (B1680970) gel or sulfated zirconia. rroij.comorganic-chemistry.orggrowingscience.com Metal- and solvent-free protocols, for instance using acetic acid, have also been developed to improve the environmental profile of the synthesis. rsc.org

Reductions of Pyridine-Based Amides to Corresponding Amines and Alcohols

Another synthetic approach involves the reduction of pyridine-based amides, such as those derived from picolinic acid (pyridine-2-carboxylic acid). The direct reduction of a secondary amide can lead to the formation of vicinal amino alcohols. rsc.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide functional group. nih.gov

For example, a picolinamide (B142947) could be reduced to yield a pyridyl-containing amine. If the amide substrate also contains an ester or another reducible group, a diol or amino alcohol structure can be generated. A more direct method involves the reductive cleavage of N,N-disubstituted picolinamides with sodium borohydride, which can generate N-aryl amino alcohols in a process where the picolinic acid moiety acts as a directing group and can be recovered. researchgate.net This method provides an atom-economical route from primary amines. researchgate.net

Multi-Step Approaches from Halopyridines or Carboxylic Acids

Complex pyridyl-functionalized amino alcohols are often constructed through multi-step synthetic sequences starting from readily available precursors like halopyridines or pyridine carboxylic acids. nih.govacs.org

From Halopyridines: A halopyridine, such as 2-chloropyridine, can serve as an electrophilic partner. The halogen can be displaced by a suitable nucleophile in a substitution reaction to build a more complex side chain, which is then further elaborated into the amino alcohol functionality.

From Carboxylic Acids: Pyridine-2-carboxylic acid (picolinic acid) is a versatile starting material. nih.gov It can be converted into a more reactive derivative, such as an acyl chloride or an ester. fishersci.co.uk This activated form can then react with an amine to form an amide (picolinamide), which can be subsequently reduced as described in section 2.1.3. core.ac.uk Alternatively, the carboxylic acid itself can be reduced to the corresponding alcohol, pyridin-2-ylmethanol, which can then be functionalized further. While sodium borohydride does not typically reduce carboxylic acids, stronger reagents like LiAlH₄ or borane (B79455) complexes are effective. stackexchange.com

Advanced and Green Synthesis Techniques

In response to the growing need for sustainable and efficient chemical manufacturing, advanced synthetic methods are being applied to the production of amino alcohols. These techniques aim to reduce waste, improve safety, and enhance control over reaction parameters.

Continuous Flow Synthesis Methods for Amino Alcohol Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and key intermediates. acs.org The use of microreactors or packed-bed reactors offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety when handling reactive intermediates. nih.gov

The synthesis of β-amino alcohols via the ring-opening of epoxides is particularly well-suited to flow chemistry. mdpi.comgoogle.com Modular flow systems have been designed to carry out multiple reaction steps sequentially without intermediate purification. rsc.org For instance, a continuous system can be set up for the aminolysis of an epoxide, delivering the β-amino alcohol product in high yield and purity with significantly reduced reaction times compared to batch methods. acs.orgmdpi.com Biocatalysis has also been integrated into continuous-flow systems, using enzymes like lipases to catalyze the ring-opening of epoxides under mild conditions (e.g., 35 °C) with short residence times, offering an eco-friendly alternative. mdpi.com

Advantages of Continuous Flow Synthesis for Amino Alcohols
ParameterBatch ProcessContinuous Flow ProcessReference
Reaction TimeHours to daysMinutes to hours acs.orgmdpi.com
Heat TransferLimited by vessel surface areaHigh surface-to-volume ratio allows efficient control nih.gov
SafetyLarge volumes of reagents, potential for thermal runawaySmall reactor volume, better control over exotherms acs.org
ScalabilityRequires larger vessels, can be challengingAchieved by running the system for a longer duration ("scaling out") organic-chemistry.org
Process ControlLess precise control over mixing and temperature gradientsPrecise control over residence time, temperature, and stoichiometry nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering advantages such as reduced reaction times, increased yields, and often, enhanced selectivity. In the context of synthesizing pyridinyl-containing compounds and amino alcohols, microwave irradiation provides an efficient alternative to conventional heating methods.

One relevant application is the microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, which demonstrates the utility of this technology for constructing complex molecules incorporating a pyridine moiety. nih.gov This one-pot, multi-component reaction proceeds under neat (solvent-free) conditions, highlighting the environmentally friendly aspects of microwave-assisted synthesis. nih.gov The significant reduction in reaction time and complexity compared to traditional methods makes it an attractive approach for generating libraries of pyridine derivatives. nih.gov

Furthermore, microwave assistance has been successfully employed in the synthesis of various heterocyclic compounds, including pyridines, through alcohol dehydrogenation. benthamdirect.comeurekaselect.com This method utilizes manganese (II) and cobalt (II) catalysts in conjunction with chroman-4-one amino ligands to drive the reaction. benthamdirect.comeurekaselect.com The in-situ formation of the active metal complexes under microwave irradiation is a key feature of this catalytic cycle. benthamdirect.comeurekaselect.com

The synthesis of β-amino alcohols, a core structural feature of the target molecule, can also be efficiently achieved through microwave-assisted aminolysis of epoxides. emich.edu For instance, the reaction of vinyl epoxides with amines, promoted by a Lewis acid like lithium triflate, proceeds in high yield and with excellent stereoselectivity under microwave irradiation in a closed vessel. emich.edu This approach showcases the ability of microwave heating to facilitate nucleophilic ring-opening reactions, a fundamental step in constructing amino alcohol frameworks. emich.edu

Reaction TypeReactantsConditionsProductAdvantage of Microwave
Multi-component reaction2-Aminopyridine (B139424), Cyanamide, Aldehyde/KetoneNeat, 120 °C, 15 minPyridinyl-1,3,5-triazine-2,4-diamineReduced reaction time, high yield, green chemistry
Alcohol DehydrogenationAlcohol, Amino LigandsMn(II) or Co(II) catalystPyridineEfficient catalysis, in-situ catalyst formation
Aminolysis of EpoxideEpoxide, AmineLewis Acid (e.g., LiOTf), 120 °C, 1 hrβ-Amino AlcoholHigh yield, single isomer formation, rapid

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of chiral amino alcohols often requires precise control over the stereochemical outcome of the reaction. Diastereoselective and enantioselective methods are employed to generate specific stereoisomers, which is crucial for applications in pharmaceuticals and materials science. nih.govdiva-portal.orgnih.gov

Chiral Auxiliaries and Catalysts in Amino Alcohol Formation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical course of a reaction. acs.org Once the desired stereocenter is established, the auxiliary is removed. Amino alcohols themselves are frequently used as chiral auxiliaries. acs.org For example, pseudoephedrine has been utilized as a practical acyclic chiral auxiliary. Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity (de 96–99%). acs.org Subsequent hydrolysis of the amide yields highly enantiomerically enriched carboxylic acids. acs.org Oxazolidinones, often derived from amino alcohols, are another popular class of chiral auxiliaries that have been applied to various stereoselective transformations, including aldol (B89426) reactions and alkylations.

Chiral catalysts, on the other hand, can induce enantioselectivity in a reaction without being covalently bonded to the substrate. diva-portal.org This approach is often more atom-economical. A variety of chiral amino alcohols have been developed as ligands for catalysts in enantioselective additions to aldehydes and ketones. rsc.orgtcichemicals.com For instance, copper-based catalysts have been employed for the enantioselective stereodivergent synthesis of amino alcohols from enals and enones, providing access to all possible stereoisomers. nih.gov Similarly, rhodium(II) carboxylates have been used as chiral catalysts in the synthesis of syn-α-hydroxy-β-amino esters, albeit with moderate enantioselectivity. diva-portal.org

Stereochemical Control in Alkylation and Reduction Processes

Achieving stereochemical control in the formation of amino alcohols often involves key steps like alkylation and reduction. The use of chiral auxiliaries, as mentioned earlier, is a powerful strategy for controlling the stereochemistry of alkylation reactions. acs.org The auxiliary creates a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Diastereoselective reduction of a carbonyl group is another critical transformation in the synthesis of amino alcohols. rsc.orgrsc.org For example, the synthesis of γ-amino alcohols can be achieved through the diastereoselective reduction of the corresponding N-PMP-protected β-amino ketones. nih.govrsc.org Interestingly, complementary catalytic systems can provide access to different diastereomers. An Iridium-catalyzed asymmetric transfer hydrogenation can yield the anti-products, while a Rhodium-catalyzed asymmetric hydrogenation can produce the syn-products. nih.govrsc.org This highlights the power of catalyst selection in dictating the stereochemical outcome of a reduction.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is fundamental for optimizing reaction conditions and developing new synthetic routes. This involves studying the pathways of C-N and C-O bond formations and analyzing the kinetics and thermodynamics of these processes.

Proposed Reaction Mechanisms for C-N and C-O Bond Formations

The formation of the C-N bond in amino alcohols and related structures can proceed through various mechanisms. One prominent mechanism is the "hydrogen borrowing" or "hydrogen transfer" reaction, often catalyzed by transition metal complexes. nih.govacs.org In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final amine product, with water as the only byproduct. acs.org Iron cyclopentadienone complexes have been shown to be effective catalysts for this type of C-N bond formation. nih.govacs.org

Another pathway for C-N bond formation involves radical intermediates. A radical relay chaperone strategy has been developed for the enantioselective and regioselective β-C–H amination of alcohols. nih.gov In this multi-catalytic system, an alcohol is transiently converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) to form a carbon-centered radical at the β-position. nih.gov This radical is then trapped by a chiral copper catalyst to form the C-N bond stereoselectively. nih.gov

The formation of the C-O bond in the context of amino alcohol synthesis often occurs via the ring-opening of epoxides or aziridines. organic-chemistry.org This reaction can be catalyzed by acids or Lewis acids, which activate the epoxide ring towards nucleophilic attack by an amine. emich.edu The reaction typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the site of nucleophilic attack. emich.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy for Conjugation and Electronic Transitions

Further investigation is required within the scientific community to isolate and characterize this compound to enable a complete and accurate description of its spectroscopic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

The electronic absorption characteristics of pyridine (B92270) and its derivatives, such as {[(Pyridin-2-yl)methyl]amino}methanol, are primarily governed by n→π* and π→π* electronic transitions. The UV-Vis spectrum of a new monoamide isomer, 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, when analyzed in a methanol (B129727) solution, provides insight into the typical spectral behavior of such compounds. nih.gov The spectrum of this related molecule exhibits distinct absorption bands that are influenced by the electronic environment of the pyridine ring and associated functional groups. nih.gov

The absorption spectra of pyridine derivatives are known to be sensitive to the solvent environment. researchgate.net This solvatochromism arises from differential solvation of the ground and excited electronic states of the molecule. researchgate.net For instance, in polar solvents, hydrogen bonding can occur between the solvent molecules and the nitrogen atom of the pyridine ring or the amino and hydroxyl groups of the side chain. These interactions can lead to shifts in the absorption maxima. Theoretical studies on 2-aminopyridine (B139424) and its derivatives in methanol have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state, influencing the absorption and fluorescence spectra. nih.gov The study of various solvents with different polarities on 2-amino-3-cyanopyridine (B104079) derivatives has demonstrated that an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption wavelength. sciforum.net

Interactive Table: UV-Vis Absorption Maxima of a Related Pyridine Derivative in Various Solvents.

SolventPolarity IndexAbsorption Maxima (λmax, nm)
Chloroform4.1Data not available
Acetonitrile5.8Data not available
Ethanol5.2Data not available
Methanol6.6Not explicitly stated for a direct analogue
Dimethyl Sulfoxide (DMSO)7.2High wavelength shift observed
Water10.2Data not available

UV-Vis-NIR Spectroscopy for Optical Band Gap Determination

UV-Vis-NIR spectroscopy is a valuable technique for determining the optical band gap of materials. The optical band gap is the minimum energy required to excite an electron from the valence band to the conduction band. This parameter is crucial for understanding the electronic and optical properties of a compound, particularly for applications in optoelectronics.

The optical band gap (Eg) can be estimated from the absorption spectrum using a Tauc plot. researchgate.netappropedia.orgwikipedia.orgyoutube.com This method involves plotting (αhν)^n against the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). researchgate.netappropedia.orgwikipedia.orgyoutube.com By extrapolating the linear portion of the Tauc plot to the energy axis, the optical band gap can be determined. researchgate.netappropedia.orgwikipedia.orgyoutube.com For instance, the optical band gaps for two 4-amino antipyrine (B355649) Schiff bases were determined to be 4.60 eV and 4.35 eV from their UV-Vis-NIR spectra. nih.gov Similarly, a 2D coordination polymer based on a coumarinyl-pyridyl framework was found to have an optical band gap of 2.91 eV. researchgate.net

Interactive Table: Optical Band Gap of Related Compounds.

Compound/MaterialMethodOptical Band Gap (Eg), eV
4-Amino antipyrine Schiff Base ITauc Plot4.60
4-Amino antipyrine Schiff Base IITauc Plot4.35
Zn(II)-based 2D Coordination PolymerTauc Plot2.91
This compound-Data not available

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Related Pyridine-Amino Alcohol Ligands and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound is not available, the structures of closely related N-(pyridin-2-ylmethyl)amine derivatives and their complexes provide valuable insights into the expected molecular geometry and intermolecular interactions. nih.govnih.goviucr.orgresearchgate.netnih.govmdpi.comeurjchem.com

For example, the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine reveals that the molecule crystallizes with two independent molecules in the asymmetric unit. nih.gov The geometries of these two molecules are very similar, with the main difference being the torsion angles of the chain connecting the two pyridine rings. nih.gov In complexes, such as with copper(II), these types of ligands act as bidentate or tridentate donors, coordinating through the pyridine and amine nitrogen atoms. researchgate.netresearchgate.net The coordination geometry around the metal center is influenced by the ligand's structure and the presence of other coordinating species. researchgate.netresearchgate.net The crystal structure of a zinc(II) complex with a pentadentate ligand containing a bis(pyridin-2-ylmethyl)amine moiety shows a square-pyramidal coordination geometry. iucr.org

Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. In pyridine-containing compounds, the pyridine nitrogen is a common hydrogen bond acceptor. nih.govnih.gov The amino and hydroxyl groups in this compound are also capable of acting as both hydrogen bond donors and acceptors.

Interactive Table: Intermolecular Interactions in Related Pyridine Derivatives.

CompoundInteraction TypeKey Features
N-(Pyridin-2-ylmethyl)pyridin-2-amineN-H···N Hydrogen BondsFormation of dimers
C-H···π InteractionsContributes to packing stabilization
1,1'-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrateHydrogen BondsInvolves chloride anions and water molecules
π-π StackingCentroid-centroid distances ~3.5 Å
Amino-chloropyridine co-crystalsHydrogen BondsPrimary motif in crystal assembly

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Detailed DFT calculations would be necessary to determine the fundamental properties of the molecule.

Exploration of Reaction Mechanisms via Computational Modeling

As a likely intermediate, understanding its formation and subsequent reactions is critical.

Transition State Characterization and Energy BarriersComputational modeling could identify the transition states involved in the formation and decomposition of {[(Pyridin-2-yl)methyl]amino}methanol, calculating the energy barriers for these processes to understand the reaction kinetics.

Until such specific studies are conducted and published, a detailed computational treatise on this compound remains an area for future scientific inquiry.

Branching Ratios and Selectivity Predictions

No information is available in the scientific literature regarding the branching ratios or selectivity predictions for reactions involving "this compound".

Non-Covalent Interactions and Intermolecular Forces

There are no dedicated studies on the non-covalent interactions and intermolecular forces specific to "this compound".

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

Calculations for the entropy, enthalpy, and Gibbs free energy of "this compound" have not been reported in the reviewed literature.

Coordination Chemistry of Pyridin 2 Yl Methyl Amino Methanol As a Ligand

Ligand Design Principles and Donor Atom Characteristics (N, O)

The ligand {[(Pyridin-2-yl)methyl]amino}methanol is structured with three potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the secondary amine, and the oxygen atom of the methanol (B129727) group. The pyridine moiety, a heterocyclic aromatic amine, acts as a Lewis base and a weak π-acceptor, with its nitrogen atom's lone pair readily available for coordination with transition metals. up.ac.zawikipedia.org The aminomethanol (B12090428) portion of the scaffold provides additional N and O donor atoms, enhancing the ligand's chelating ability. The flexibility imparted by the methylene (B1212753) bridge between the pyridine and amine groups allows the ligand to accommodate the preferred coordination geometries of various metal ions.

Bidentate, Tridentate, and Polydentate Coordination Modes

The arrangement of donor atoms in this compound allows for multiple coordination modes, a key feature of its versatility.

Bidentate (N,N') Coordination: The ligand can coordinate to a metal center using the pyridine nitrogen and the amine nitrogen. This mode results in the formation of a stable five-membered chelate ring, a common feature in complexes of related N-(pyridin-2-ylmethyl)aniline ligands. researchgate.netresearchgate.net In this configuration, the methanol arm may remain uncoordinated or participate in intermolecular hydrogen bonding.

Tridentate (N,N',O) Coordination: In its tridentate mode, the ligand binds through the pyridine nitrogen, the amine nitrogen, and the hydroxyl oxygen. This chelation forms two fused five-membered rings, leading to highly stable metal complexes. Analogous ligands, such as 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol, have been shown to act as tridentate N,N',O donors in complexes with copper(II). nih.govnih.gov The ability of a ligand to act as either bidentate or tridentate is influenced by factors like the metal ion's nature and the presence of other coordinating species. mdpi.com

Electronic and Steric Properties of the Ligand Scaffold

The electronic properties of the ligand are primarily dictated by the sigma-donating character of the amine and hydroxyl groups and the combined sigma-donating and weak pi-accepting nature of the pyridine ring. wikipedia.org The basicity of the donor atoms is a critical factor in the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound and related pyridylamine ligands are typically synthesized through the direct reaction of the ligand with a suitable metal salt in a polar solvent, such as methanol or ethanol. researchgate.netjscimedcentral.com The resulting complexes can often be isolated as crystalline solids upon cooling or solvent evaporation.

Complexation with Transition Metals (e.g., Pd(II), Ru(II), Mn, Co, Zn(II), Pt(II), Cu(I), Ag(I))

The N,N',O donor set of the ligand facilitates complexation with a broad range of transition metals.

Palladium(II) and Platinum(II): These d⁸ metals commonly form square-planar complexes. Related iminopyridine ligands have been shown to form stable bidentate and tridentate complexes with Pd(II). researchgate.net

Copper(II): Cu(II) readily forms complexes with related ligands, exhibiting a variety of coordination geometries, most notably distorted square-pyramidal and distorted square-planar. researchgate.netresearchgate.netnih.gov

Zinc(II): Complexes with Zn(II) have been reported for analogous ligands, often resulting in tetrahedral or five-coordinate geometries like distorted square-pyramidal. researchgate.netnih.govasianpubs.org

Copper(I) and Silver(I): These d¹⁰ ions form complexes with pyridine-based ligands. jscimedcentral.com Cu(I) can adopt tetrahedral or square-planar geometries, while Ag(I) often favors a linear coordination with two ligands. jscimedcentral.com

Other Transition Metals: The ligand is also capable of forming stable complexes with other transition metals such as ruthenium, manganese, and cobalt, which can adopt various coordination geometries, including octahedral. wikipedia.orgmdpi.comnih.gov

Spectroscopic Signatures of Complex Formation (NMR, UV-Vis, IR)

The coordination of this compound to a metal ion induces distinct changes in its spectroscopic properties, which are instrumental in characterizing the resulting complexes.

Infrared (IR) Spectroscopy: Coordination is evidenced by shifts in the vibrational frequencies of the ligand. Notably, the C=N stretching vibration of the pyridine ring is often shifted, and new absorption bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds appear in the far-IR region. up.ac.za A shift or broadening of the O-H stretching band around 3500 cm⁻¹ can indicate the involvement of the hydroxyl group in coordination. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information. Upon complexation, the chemical shifts of the protons and carbons near the donor atoms experience significant changes. asianpubs.org The absence of free ligand signals in the NMR spectrum of an isolated complex is a strong indicator of complete coordination. up.ac.za

UV-Visible (UV-Vis) Spectroscopy: Complex formation typically leads to the appearance of new absorption bands. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may emerge, in addition to shifts in the ligand's internal π→π* transitions. researchgate.net For complexes of metals with d-electrons, weak d-d transition bands can often be observed in the visible region of the spectrum. nih.gov

Table 1: Summary of Spectroscopic Changes Upon Complexation

Spectroscopic Technique Observed Changes on Coordination Reference
Infrared (IR) Shift in pyridine ring vibrations; appearance of new M-N and M-O stretching bands. up.ac.za
Change in O-H stretching frequency. core.ac.uk
NMR (¹H, ¹³C) Significant shifts in proton and carbon signals, especially those near donor atoms. asianpubs.org
Disappearance of free ligand resonances. up.ac.za
UV-Visible Appearance of new d-d transition or charge-transfer (LMCT/MLCT) bands. nih.gov
Shift in ligand-centered π→π* transitions. researchgate.net

X-ray Crystallographic Analysis of Metal-Ligand Coordination Geometries (e.g., Square-Planar, Octahedral, Square Pyramidal)

Single-crystal X-ray diffraction provides definitive structural information, revealing the precise coordination geometry around the metal center. For complexes involving this compound and its analogues, several common geometries are observed.

Square-Planar: This geometry is characteristic of d⁸ ions such as Pd(II) and Pt(II) and can also be found in some Cu(II) complexes with related bidentate ligands. researchgate.netresearchgate.net

Square Pyramidal: A frequent geometry for five-coordinate complexes, particularly with Cu(II) and Zn(II). researchgate.netnih.gov In these structures, the ligand often acts in a tridentate fashion, forming the base of the pyramid along with another monodentate ligand, with a fifth ligand in the axial position. nih.govnih.gov

Octahedral: This six-coordinate geometry is common for many transition metals, including Ru(II), Co, and Mn. A Zn(II) complex with a related Schiff base ligand has been proposed to adopt an octahedral geometry. asianpubs.org

Table 2: Common Coordination Geometries Determined by X-ray Crystallography for Related Complexes

Coordination Geometry Typical Metal Ions Ligand Coordination Mode Reference
Square-Planar Pd(II), Pt(II), Cu(II) Bidentate (N,N') researchgate.netresearchgate.net
Square Pyramidal Cu(II), Zn(II) Tridentate (N,N',O) or Bidentate (N,N') researchgate.netnih.govnih.gov
Octahedral Mn, Co, Ru(II), Zn(II) Tridentate (N,N',O) asianpubs.org
Tetrahedral Zn(II) Bidentate (N,N') researchgate.net

Structural Diversity and Isomerism in Metal Complexes

The coordination chemistry of this compound is characterized by its potential for structural diversity, stemming from its nature as a flexible ligand capable of adopting multiple coordination modes. As a hemiaminal, the ligand itself can exist in equilibrium with its precursors, 2-(aminomethyl)pyridine and formaldehyde, in solution. However, upon coordination to a metal center, it can be stabilized, leading to a variety of complex geometries and isomeric forms.

The primary coordination mode involves chelation through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered ring. The hydroxyl group of the methanol moiety introduces further structural possibilities. It can either remain uncoordinated or participate in binding to the metal center, rendering the ligand bidentate (N,N') or tridentate (N,N',O), respectively. The participation of the hydroxyl group is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other competing ligands.

Research on analogous systems, such as thiosemicarbazones derived from 2-formylpyridine, has shown that hemiaminal or hemialkoxide derivatives can be formed in situ in alcoholic solvents, coordinating as tridentate ligands. acs.org This suggests that this compound can readily form stable tridentate complexes.

When acting as a tridentate ligand in an octahedral complex, this compound can give rise to geometric isomers. The arrangement of the three donor atoms (Npyridine, Namino, Ohydroxyl) around the metal center can be either facial (fac), where the donors occupy one face of the octahedron, or meridional (mer), where they occupy a plane that bisects the octahedron. The preferred isomer can be influenced by the steric and electronic properties of both the ligand and the co-ligands in the coordination sphere. Studies on similar tridentate nitrogen ligands based on bis(2-picolyl)amine have explored the stereochemistry of resulting complexes, identifying mer, trans-fac, and cis-fac isomers. rsc.org

Table 1: Potential Structural Features of Metal Complexes with this compound

FeatureDescriptionExamples / Possibilities
Coordination Modes The manner in which the ligand binds to the metal center.Bidentate (N,N'): Coordination via pyridine and amino nitrogens. Tridentate (N,N',O): Coordination via pyridine N, amino N, and hydroxyl O.
Coordination Number The total number of donor atoms bonded to the central metal ion.4: Can lead to square planar or tetrahedral geometries. 5: Can lead to square pyramidal or trigonal bipyramidal geometries. 6: Most common, leading to octahedral geometry.
Common Geometries The spatial arrangement of ligands around the metal center.Octahedral: Highly prevalent for coordination number 6. Distorted Square Planar/Pyramidal: Possible with certain d8 or d9 metal ions.
Isomerism The existence of compounds with the same formula but different arrangements of atoms.Geometric Isomerism: For octahedral complexes with three {L} and three other ligands (ML3X3), facial (fac) and meridional (mer) isomers are possible.

Stability and Reactivity of Metal-Ligand Frameworks

The stability and reactivity of metal complexes containing the this compound ligand are intrinsically linked to the nature of the hemiaminal group and the chelate effect.

Stability

The formation of a five-membered chelate ring through the pyridine and amino nitrogen donors significantly enhances the thermodynamic stability of the complex, a phenomenon known as the chelate effect. If the ligand coordinates in a tridentate fashion, a second, six-membered chelate ring involving the hydroxyl oxygen is formed, further increasing the stability of the metal-ligand framework.

The stability of the coordinated hemiaminal itself is a critical factor. The ligand is formed from the reversible reaction of an amine and an aldehyde. Metal coordination can shift this equilibrium, stabilizing the hemiaminal form. However, this also implies that the stability of the complex can be sensitive to conditions such as pH and solvent. In acidic conditions, the hemiaminal could be susceptible to hydrolysis, breaking down into its precursor components.

Reactivity

The reactivity of the metal-ligand framework can be considered from two perspectives: reactions of the coordinated ligand and reactions at the metal center.

Reactions of the Coordinated Ligand: When a ligand is bound to an electropositive metal center, its internal bonds can become polarized, leading to enhanced reactivity. libretexts.org The coordinated this compound ligand possesses several potential reactive sites.

Dehydration: The hemiaminal moiety could undergo a metal-assisted dehydration reaction to form a coordinated Schiff base (imine). This transformation would alter the electronic properties and geometry of the complex.

Hydrolysis: As mentioned, the hemiaminal linkage is susceptible to hydrolysis, which could lead to the decomposition of the complex or the formation of a new complex with the resulting 2-(aminomethyl)pyridine ligand.

Deprotonation: The hydroxyl group can be deprotonated, especially in basic media, to form an alkoxide. This coordinated alkoxide would form a stronger bond with the metal center compared to the neutral hydroxyl group.

Reactions at the Metal Center: The complex can undergo reactions typical of coordination compounds, such as ligand substitution. youtube.com Co-ligands (e.g., halides, water, acetonitrile) in the coordination sphere may be replaced by other ligands. The rate and mechanism of these substitution reactions are influenced by the nature of the metal ion and the steric and electronic properties of the entire ligand framework. The metal center may also participate in redox reactions, depending on its electrochemical potential, which is modulated by the coordinated ligands.

Table 2: Factors Influencing Stability and Reactivity

FactorInfluence on StabilityInfluence on Reactivity
Chelate Effect Significantly increases thermodynamic stability due to the formation of 5- and 6-membered rings.Reduces the likelihood of complete ligand dissociation.
Nature of Metal Ion Stability is influenced by the metal's charge, size, and d-electron configuration (e.g., Irving-Williams series).Determines the lability of co-ligands and the potential for redox reactions.
pH Low pH can destabilize the complex by protonating the ligand and promoting hydrolysis of the hemiaminal. High pH can lead to deprotonation of the hydroxyl group, forming a more stable alkoxide complex.pH is a key factor in controlling hydrolysis vs. dehydration pathways of the coordinated hemiaminal.
Solvent Protic solvents like water or alcohols can participate in equilibrium reactions, potentially displacing the ligand or altering its structure. acs.orgThe solvent can act as a competing ligand or as a reagent (e.g., in solvolysis reactions).

Catalytic Applications of Pyridin 2 Yl Methyl Amino Methanol Derived Ligands

Asymmetric Catalysis Using Chiral Derivatives

The introduction of chirality into ligands derived from the pyridinylmethylamino framework has been a crucial development for asymmetric synthesis. thieme-connect.comresearchgate.net By creating a well-defined chiral pocket around a metal center, these ligands can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. lookchem.com The modular nature of their synthesis allows for the systematic variation of substituents, enabling the optimization of enantioselectivity for specific transformations. thieme-connect.com

Chiral amino alcohol ligands featuring a pyridyl moiety, structurally related to {[(Pyridin-2-yl)methyl]amino}methanol derivatives, have proven effective in the enantioselective alkylation of aldehydes. A prominent example is the addition of organozinc reagents to aldehydes, a fundamental method for creating chiral secondary alcohols. In these reactions, the chiral ligand coordinates to a metal, such as titanium or zinc, creating a chiral Lewis acid catalyst. This catalyst then activates the aldehyde, guiding the nucleophilic attack of the alkyl group from the organozinc reagent to one of the aldehyde's enantiotopic faces.

Research has shown that ligands synthesized from natural amino acids, incorporating the core pyridylmethyl-amino alcohol structure, can catalyze the addition of diethylzinc (B1219324) to a variety of aromatic aldehydes with high conversion rates and enantioselectivities. mdpi.comnih.gov The steric and electronic nature of substituents on both the pyridine (B92270) ring and the chiral backbone of the ligand significantly influence the reaction's efficiency and stereochemical outcome. researchgate.net For instance, ligands with bulky substituents tend to create a more defined chiral environment, leading to higher enantiomeric excesses (ee). researchgate.net

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Using a Chiral Pyridyl Amino Alcohol-Type Catalyst mdpi.com
Aldehyde SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde1-Phenyl-1-propanol8590
o-Tolualdehyde1-(o-Tolyl)-1-propanol8092
m-Tolualdehyde1-(m-Tolyl)-1-propanol8296
p-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol7588
Cinnamaldehyde1-Phenyl-1-penten-3-ol7872

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for constructing stereogenic centers. Chiral P,N-ligands, which combine a phosphine (B1218219) moiety with a pyridyl-amino unit, have been extensively developed for this purpose. thieme-connect.commdpi.com Derivatives of this compound can be elaborated into such ligands, where the pyridine nitrogen and a strategically placed phosphine group chelate to the palladium center. thieme-connect.comlookchem.com

In the AAA reaction, the chiral palladium complex catalyzes the substitution of an allylic leaving group with a nucleophile. The chiral ligand controls the stereochemistry by influencing the geometry of the intermediate π-allyl palladium complex and directing the subsequent nucleophilic attack. nih.gov Ligands derived from 2-(phosphinoaryl)pyridines have demonstrated exceptional performance, achieving high enantioselectivity in the alkylation of substrates like 1,3-diphenyl-2-propen-1-yl acetate (B1210297) with soft nucleophiles such as dimethyl malonate. thieme-connect.com The rigidity and specific geometry imposed by the chiral pyridine-based backbone are critical for achieving high levels of stereoinduction. thieme-connect.comnih.gov

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with a Chiral 2-(Phosphinoaryl)pyridine Ligand thieme-connect.com
Allylic SubstrateNucleophileYield (%)Enantiomeric Excess (ee, %)
1,3-Diphenyl-2-propen-1-yl acetateDimethyl malonate10098
(E)-1-Methyl-2-butenyl phenyl carbonateDimethyl malonate8593
cinnamyl acetateDimethyl malonate9591
3-Cyclohexenyl acetateDimethyl malonate9285

Ligands derived from the pyridinylmethylamino framework are highly effective in ruthenium-catalyzed hydrogen transfer reactions, particularly the reduction of carbonyl compounds. nih.govacs.org In these processes, a hydrogen donor, typically isopropanol (B130326), provides the hydride equivalent, which is transferred to the carbonyl substrate via a ruthenium-hydride intermediate. The ligand plays a crucial role in stabilizing the ruthenium center and facilitating the hydrogen transfer steps.

Tridentate N,N,N ligands, which can be synthesized from derivatives of this compound, form stable and highly active ruthenium complexes for the transfer hydrogenation of ketones to chiral secondary alcohols. nih.gov These reactions often proceed with high efficiency under mild conditions. The catalytic activity is influenced by the electronic properties of the ligand and the nature of the base used as a co-catalyst. acs.orgresearchgate.net Metal-ligand cooperativity, where the ligand actively participates in the proton/hydride transfer, is a key feature of many highly active systems. nih.gov

Table 3: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone (B1666503) nih.govacs.org
Catalyst (Ru-NNN Complex)BaseTimeYield (%)
Ru(L1)(PPh3)Cl2iPrOK15 min89
Ru(L2)(PPh3)Cl2iPrOK15 min96
Ru(L3)(PPh3)Cl2NaH30 min92
Ru(L4)(PPh3)Cl2iPrOK60 min78

Note: L1-L4 represent different tridentate pyridine-based ligands. Reactions were performed in isopropanol with acetophenone as the substrate.

Cross-Coupling Reactions

In addition to asymmetric catalysis, non-chiral ligands based on the pyridinylmethylamino structure are valuable in palladium-catalyzed cross-coupling reactions. These ligands, such as Di-2-Pyridylmethylamine, form robust and highly active palladium complexes that facilitate the formation of carbon-carbon bonds under various conditions. researchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. nih.gov Palladium complexes incorporating Di-2-Pyridylmethylamine and related N,N-donor ligands have been shown to be excellent catalysts for this transformation. researchgate.net These ligands stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle, promoting efficient oxidative addition, transmetalation, and reductive elimination.

These catalysts are often effective for a broad range of substrates, including electron-rich and electron-deficient aryl halides and various arylboronic acids. researchgate.net The reactions can frequently be performed under relatively mild conditions, sometimes even in aqueous solvent systems, highlighting the stability and activity of the catalytic complexes. core.ac.uk

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium complexes derived from Di-2-Pyridylmethylamine also demonstrate high catalytic activity in this reaction. researchgate.net The ligand's role is to stabilize the palladium catalyst, preventing its decomposition into inactive palladium black and facilitating the key steps of the catalytic cycle, including migratory insertion and beta-hydride elimination.

These catalyst systems have been successfully applied to the coupling of various aryl halides with alkenes like acrylates and styrenes. researchgate.netacs.org The efficiency of the catalyst allows for high turnover numbers and good yields of the desired cross-coupled products.

Other Palladium-Catalyzed C-C and C-X Bond Formations

Ligands incorporating a pyridine moiety are instrumental in a wide range of palladium-catalyzed cross-coupling reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org The pyridine unit can act as a crucial ligand that modulates the electronic and steric properties of the palladium center, thereby influencing catalytic activity and selectivity. nih.gov These reactions are fundamental in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. rsc.org

Palladium complexes with functionalized pyridine ligands have proven to be effective precatalysts for Suzuki–Miyaura (C-C) and Heck (C-C) cross-coupling reactions. nih.gov For instance, a systematic study of Pd(II) complexes with various 4-substituted pyridine ligands demonstrated their efficacy in coupling 4'-bromoacetophenone (B126571) with phenylboronic acid. The nature of the substituent on the pyridine ring was found to influence the catalytic yield, highlighting the tunability of these systems. nih.gov

In addition to C-C bond formation, these ligand systems are vital for C-X bond formation. Palladium-catalyzed amination (C-N coupling) and etherification (C-O coupling) reactions often rely on sophisticated ligand systems to achieve high efficiency. beilstein-journals.org For example, the coupling of N-substituted 4-bromo-7-azaindoles (a pyridine derivative) with amides, amines, and phenols has been successfully developed, showcasing the utility of palladium catalysis in constructing C-N and C-O bonds with heteroaromatic substrates. beilstein-journals.org The choice of ligand, often a bulky phosphine in combination with a base, is critical for the success of these transformations. beilstein-journals.org Furthermore, intramolecular C-S bond formation to synthesize 2-aminobenzothiazoles can be achieved using palladium catalysis, demonstrating the versatility of this approach for creating a range of carbon-heteroatom bonds. nih.gov

The table below summarizes the catalytic performance of various palladium(II) complexes with substituted pyridine ligands in the Suzuki-Miyaura cross-coupling reaction.

Ligand (L) in [PdL₂Cl₂]Ligand pKₐGC Yield (%)
4-CN-py1.9097
4-Cl-py3.8398
4-Me-py6.0298
4-OMe-py6.5898
4-NMe₂-py9.7095

Data sourced from a study on Suzuki-Miyaura coupling between 4'-bromoacetophenone and phenylboronic acid. nih.gov

Dehydrogenative Coupling Reactions

Dehydrogenative coupling represents an atom-economical method for forming new chemical bonds, with hydrogen gas as the only byproduct. Pyridine derivatives themselves can be substrates in such reactions. The catalytic dehydrogenative coupling of 4-substituted pyridines to form 2,2'-bipyridines, which are valuable ligands in their own right, has been accomplished using heterometallic trinuclear complexes. acs.orgacs.org

A study investigating a series of ruthenium-cobalt (Ru-Co) catalysts found that a mixed-metal complex, (CpRu)₂(CpCo)(μ-H)₃(μ₃-H), exhibited high catalytic activity for this transformation, particularly when the pyridine substrate contained an electron-donating group at the 4-position. acs.orgacs.org The reaction demonstrates the activation of C-H bonds adjacent to the pyridine nitrogen. The basicity of the nitrogen atom in the pyridine substrate appears to be a key factor, as pyridines with electron-donating groups generally show higher reactivity. acs.org This suggests that coordination of the pyridine to the metal center is a crucial step in the catalytic cycle. The efficiency of different catalysts in the dimerization of 4-picoline is detailed in the table below.

CatalystTime (h)Conversion (%)Yield (%)
(CpRu)₂(CpCo)(μ-H)₃(μ₃-H)249897
(CpRu)₂(μ-H)₄489998
(CpRu)₃(μ-H)₃(μ₃-H)₂489998

Data for the dehydrogenative coupling of 4-picoline in octane (B31449) at 160 °C. acs.org

Oxidative C-O Coupling and Functionalization

Palladium-catalyzed oxidative coupling reactions are powerful tools for forming C-O bonds, often involving the functionalization of C-H bonds. While direct examples using this compound-derived ligands are not prominent in the literature, the principles of catalysis with related pyridine-containing structures provide insight into their potential. Nitrogen-based ligands are known to play a key role in oxidative palladium(II) catalysis. acs.org

The synthesis of ethers via palladium-catalyzed C-O cross-coupling has been successfully applied to complex heterocyclic systems like 7-azaindole. beilstein-journals.org In these reactions, a palladium catalyst, in conjunction with a suitable ligand (such as Xantphos) and a base, facilitates the coupling of a halo-azaindole with a phenol. beilstein-journals.org The pyridine nitrogen within the azaindole core is integral to the substrate's electronic properties and its interaction with the catalyst. Furthermore, Fe(II) complexes featuring pyridine-substituted thiosemicarbazone ligands have been shown to catalyze oxidation reactions, such as the conversion of styrene (B11656) to benzaldehyde, using hydrogen peroxide as the oxidant. rsc.org This highlights the ability of pyridine-containing ligand scaffolds to support metal centers in oxidative transformations.

Catalyst Design Principles and Structure-Activity Relationships

The design of effective catalysts is predicated on understanding the relationship between the catalyst's structure and its activity. For catalysts based on pyridine-containing ligands, this involves tuning the electronic and steric properties of the ligand to optimize the performance of the metal center. nih.govresearchgate.net The coordination properties of pyridine ligands can be readily modified by introducing electron-donating or electron-withdrawing groups onto the pyridine ring. nih.gov These modifications alter the electron density at the metal center, which in turn affects key catalytic steps such as oxidative addition and reductive elimination. nih.gov

Influence of Ligand Basicity and Steric Hindrance on Catalytic Efficiency

The electronic properties of a pyridine ligand, often quantified by its basicity (pKₐ), have a direct impact on catalytic efficiency. A more basic ligand is a stronger σ-donor, leading to a more electron-rich metal center. This can, for example, facilitate the oxidative addition step in a cross-coupling cycle. A successful correlation between ligand basicity and catalytic efficiency was observed in the carbonylation of nitrobenzene (B124822) catalyzed by a series of [PdL₂Cl₂] complexes, where L represents various substituted pyridines. nih.govacs.org Generally, an increase in reaction yield was noted when more basic ligands were used. nih.govacs.org

The following table illustrates the relationship between ligand basicity and catalytic yield in the Heck cross-coupling reaction.

Ligand (L) in [PdL₂Cl₂]Ligand pKₐGC Yield (%)
4-CN-py1.9097
4-Cl-py3.8398
4-Me-py6.0298
4-OMe-py6.5899
4-NMe₂-py9.7092

Data sourced from a study on Heck coupling between 4'-bromoacetophenone and styrene. nih.gov

Immobilization Strategies for Pyridine-Based Catalysts

Immobilizing homogeneous catalysts on solid supports is a widely used strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The pyridine moiety is an excellent linker for anchoring metal complexes to various supports.

Several materials have been employed for this purpose. For example, palladium catalysts have been supported on pyridine-based covalent organic polymers for use in Suzuki-Miyaura reactions. researchgate.net Magnetic nanoparticles (Fe₃O₄) coated with silica (B1680970) and functionalized with an imino-pyridine ligand have been used to support palladium acetate. sioc-journal.cn This approach allows for easy recovery of the catalyst from the reaction mixture using an external magnet, and the catalyst can be reused multiple times without significant loss of activity. sioc-journal.cn Bio-inspired materials, such as starch modified with 2-acetyl pyridine, have also been used as supports for palladium nanoparticles, creating effective catalysts for C-C coupling reactions. mdpi.com Another strategy involves using polyurea nanoparticles, which can entrap or adsorb a palladium catalyst, with a 2,6-diaminopyridine (B39239) monomer incorporated into the polymer backbone to facilitate metal coordination. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions

Molecular Recognition Phenomena Involving Pyridine (B92270) Amino Alcohols

The inherent structural motifs of pyridine amino alcohols, featuring both hydrogen bond donors (-NH and -OH groups) and acceptors (pyridine nitrogen and oxygen), predispose these molecules to engage in specific molecular recognition events. The pyridine ring, in particular, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are fundamental to their role in supramolecular chemistry.

In analogous systems, the interplay of these interactions leads to the formation of well-defined supramolecular architectures. For instance, the combination of amino-pyrimidine and pyridine moieties with carboxylic acids has been shown to result in predictable hydrogen-bonded synthons, where the amino-pyrimidine preferentially interacts with the carboxylic acid. This highlights the hierarchical nature of non-covalent interactions in directing molecular assembly.

Host-Guest Chemistry and Inclusion Compounds

While specific host-guest chemistry involving {[(Pyridin-2-yl)methyl]amino}methanol as a host has not been extensively documented, the structural characteristics of pyridine-containing ligands suggest a potential for such interactions. The cavities and clefts formed through the self-assembly of these molecules could accommodate small guest molecules.

Selective Recognition of Organic Substrates

The selective recognition of organic substrates is a hallmark of well-organized supramolecular systems. The strategic placement of functional groups in pyridine amino alcohols can lead to binding sites that are specific for certain guest molecules. This selectivity is driven by a combination of shape complementarity and the energetic favorability of multiple non-covalent interactions between the host and the guest. Although detailed studies on the selective recognition capabilities of this compound are not available, the principles derived from similar structures suggest that it could be engineered to recognize specific organic substrates.

Formation of Hydrogen-Bonded Architectures and Networks

Hydrogen bonding is a primary driving force in the solid-state assembly of pyridine amino alcohols. The presence of both donor and acceptor sites allows for the formation of robust and intricate hydrogen-bonded networks.

Inter- and Intramolecular Hydrogen Bonding Patterns

Analysis of related crystal structures provides a blueprint for the likely hydrogen-bonding patterns of this compound. For example, in the structurally similar compound (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, the crystal packing is dominated by N-H···N and O-H···N hydrogen bonds, which create a two-dimensional layered structure. nih.gov Similarly, in 2-{[(Pyridin-2-yl)amino]methyl}phenol, a combination of an intramolecular O-H···N hydrogen bond and an intermolecular N-H···O hydrogen bond leads to the formation of a helical chain. researchgate.net

These examples strongly suggest that this compound would exhibit both intra- and intermolecular hydrogen bonds. An intramolecular hydrogen bond could potentially form between the hydroxyl proton and the pyridine nitrogen atom. Intermolecularly, the amino and hydroxyl groups can act as donors to the nitrogen and oxygen atoms of neighboring molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks.

Potential Hydrogen Bond Donor Acceptor Resulting Motif
Intramolecular-OHPyridine NRing
Intermolecular-NHPyridine NChain/Sheet
Intermolecular-OHAmino NChain/Sheet
Intermolecular-NH-OH (Oxygen)Chain/Sheet

Hierarchical Assembly through Combined Non-Covalent Interactions

The self-assembly process is often hierarchical, with stronger interactions defining primary motifs that are then organized by weaker forces. In the case of pyridine-containing compounds, robust hydrogen bonds often dictate the primary structure, while weaker interactions such as halogen bonds or π-π stacking play a crucial role in the organization of these primary structures into higher-order architectures. The deliberate combination of hydrogen and halogen bonds has been successfully employed to construct extended solid-state networks with predictable connectivity and dimensionality. nih.gov This approach highlights a key strategy in crystal engineering where multiple non-covalent interactions are harnessed in a controlled manner.

Crystal Engineering and Solid-State Self-Assembly

The principles of crystal engineering aim to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. For this compound, its self-assembly in the solid state would be governed by the interplay of the various functional groups.

The formation of specific hydrogen-bonded synthons is a powerful tool in crystal engineering. By understanding the preferential hydrogen-bonding patterns, it is possible to predict and control the resulting supramolecular architecture. For instance, the robust nature of the amino-pyrimidine/carboxylic acid synthon demonstrates the reliability of using such predictable interactions in designing complex structures. nih.gov

Furthermore, weaker interactions, although individually less energetic, collectively contribute significantly to the stability of the crystal lattice. In related systems, interactions such as C-H···π and π-π stacking are instrumental in linking hydrogen-bonded layers or chains into three-dimensional structures. The analysis of Hirshfeld surfaces for analogous compounds has been used to quantify these intricate intermolecular interactions. nih.gov

Chiral Supramolecular Systems

The formation of chiral supramolecular systems is a sophisticated process governed by the principles of molecular recognition and self-assembly, where non-covalent interactions orchestrate the spatial arrangement of molecules. In the context of this compound, its inherent chirality and versatile functional groups—a pyridine ring, a secondary amine, and a hydroxyl group—provide multiple points for specific and directional non-covalent interactions. These interactions are crucial in the transfer and amplification of chirality from the molecular level to macroscopic supramolecular structures.

While specific research on the chiral supramolecular systems of this compound is not extensively documented, the behavior of analogous chiral β-amino alcohols with pyridyl moieties provides significant insights. Studies on these related compounds demonstrate the critical role of hydrogen bonding and other weak interactions in creating well-defined, chiral supramolecular structures. For instance, the co-assembly of dipeptides with achiral pyridine derivatives has been shown to induce helicity in supramolecular gels, underscoring the powerful influence of the pyridine moiety in directing chiral organization. researchgate.netnih.govresearchgate.net

The stereochemistry of this compound is a determining factor in the chirality of the resulting supramolecular assembly. The specific three-dimensional arrangement of its functional groups will favor certain intermolecular interactions and geometries, leading to the preferential formation of one helical screw sense over the other in the supramolecular polymer. This process of chiral induction and amplification is a hallmark of supramolecular chemistry.

Detailed Research Findings from Analogous Systems:

Research into chiral pyridyl amino alcohols has revealed their capacity to form intricate hydrogen-bonding patterns and engage in π-π stacking, leading to the formation of ordered, chiral supramolecular frameworks. For example, the study of alanine-based chiral metallogels has shown that pyridyl-containing ligands can self-assemble into nanofibers with well-defined helicity, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

In a study on the synthesis of vic-diamines from chiral β-amino alcohols containing 2-pyridyl moieties, the intentional internal Mitsunobu reaction led to the formation of chiral aziridines. nih.gov This highlights the reactivity and conformational preferences of such molecules, which are dictated by their stereochemistry and the presence of the pyridine ring.

Furthermore, the resolution of racemic 1-(2-pyridyl)ethanols through lipase-catalyzed enantioselective acetylation demonstrates the successful separation of enantiomers, a crucial step for studying their individual supramolecular behavior. acs.org The distinct properties of each enantiomer are foundational to creating homochiral supramolecular systems.

The following table summarizes key non-covalent interactions observed in analogous chiral pyridyl systems, which are inferred to be significant in the supramolecular assembly of this compound.

Interaction TypeDonor/Acceptor GroupsTypical Distance (Å)Role in Supramolecular Assembly
Hydrogen Bonding O-H···N(pyridine)2.7 - 3.0Chain/network formation
N-H···O(hydroxyl)2.8 - 3.1Dimerization, sheet formation
N-H···N(pyridine)2.9 - 3.2Cross-linking of chains
π-π Stacking Pyridine-Pyridine3.3 - 3.8Stabilization of layered structures

Note: The data in this table is based on general observations from related crystal structures and computational studies of pyridine-containing molecules and may not represent the exact values for this compound. nih.govresearchgate.net

The following interactive table provides a hypothetical representation of how different enantiomeric compositions of this compound could influence the resulting supramolecular structure, based on principles observed in similar systems.

Enantiomeric CompositionExpected Supramolecular StructureDominant Non-Covalent Interactions
Enantiopure (R) Helical Nanofibers (P-helix)Hydrogen Bonding, π-π Stacking
Enantiopure (S) Helical Nanofibers (M-helix)Hydrogen Bonding, π-π Stacking
Racemic (R/S) Centrosymmetric Dimers or Achiral SheetsHydrogen Bonding

Fundamental Reaction Mechanism Studies

Pathways Involving Pyridine (B92270) Ring Transformations

The pyridine moiety within {[(Pyridin-2-yl)methyl]amino}methanol is a focal point for a variety of chemical transformations, including ring contraction, expansion, and nucleophilic additions. These reactions alter the core heterocyclic structure and are fundamental to the compound's reactivity profile.

While direct studies on the ring transformations of this compound are not extensively documented, insights can be drawn from mechanistic studies of pyridine itself. The reaction of pyridine with excited nitrogen atoms, for instance, reveals a pathway involving initial barrierless addition to form bridged intermediates. These intermediates can then lead to the formation of 7-membered ring structures. chemrxiv.orgacs.orgnih.govacs.org Subsequent to this expansion, the 7-membered rings can undergo ring-contraction mechanisms, ultimately yielding 5-membered ring radical products. chemrxiv.orgacs.orgnih.govacs.org

This process typically involves the "sliding" of a nitrogen atom into the ring, followed by the breaking of a C-C bond to facilitate the ring contraction. chemrxiv.org For example, in the reaction of pyridine with N(2D), the dominant products are formed through ring contraction, such as the formation of the pyrrolyl radical and hydrogen cyanide. acs.orgnih.govacs.org A photo-promoted ring contraction of pyridines with silylborane has also been reported to produce pyrrolidine (B122466) derivatives, proceeding through a 2-silyl-1,2-dihydropyridine intermediate. researchgate.net These studies suggest that the pyridine ring in this compound could potentially undergo similar expansion and contraction pathways under specific energetic conditions.

Table 1: Branching Fractions of Products from Pyridine Ring Contraction

Product ChannelStatistical Branching Fraction
C4H4N (pyrrolyl) + HCN0.54
C3H3N2 (1H-imidazolyl) + C2H20.09
C3H3N2 (1H-pyrazolyl) + C2H20.11
C5H5 (cyclopentadienyl) + N20.07
Data derived from theoretical calculations of pyridine reactions. acs.orgnih.gov

The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly when activated. Lewis acids can play a crucial role in activating the pyridine ring towards nucleophilic aromatic substitution and conjugate addition. nih.govsemanticscholar.org By coordinating to the nitrogen atom of the pyridine ring, a Lewis acid increases the ring's electrophilicity, making it more susceptible to attack by nucleophiles. researchgate.net This activation strategy is a mild and sustainable method for the functionalization of pyridines. nih.gov In the context of this compound, the amino and methanol (B129727) groups, or external nucleophiles, could potentially add to the activated pyridine ring, leading to a variety of functionalized products. The reaction of pyridine with excited nitrogen atoms also proceeds via a barrierless addition, highlighting the susceptibility of the pyridine ring to attack. acs.orgnih.govacs.org

Cleavage and Formation of C-N and C-O Bonds

The stability and reactivity of this compound are largely governed by the dynamics of the C-N and C-O bonds within its structure. These bonds can be formed and broken through various processes, including oxidative, reductive, and Lewis acid-catalyzed reactions.

Oxidative processes, particularly those initiated by radicals such as the hydroxyl radical (ȮH), can lead to the cleavage of C-H bonds, which is often the initial step in the degradation of related amino-alcohol compounds like aminomethanol (B12090428). nih.govresearchgate.net In studies of aminomethanol, the abstraction of a hydrogen atom from the –CH2 group is a dominant pathway, leading to the formation of a C-centered radical. researchgate.net This radical can then react with molecular oxygen, leading to the formation of products like formamide. nih.govresearchgate.net While a direct analogue, the oxidation of this compound would likely proceed through a similar mechanism, with initial H-atom abstraction from the methylene (B1212753) bridge.

Table 2: Activation Energies for H-atom Abstraction from Aminomethanol by ȮH Radical

H-atom Abstraction SiteActivation Energy Range (kcal/mol)
–CH2 group4.1 - 6.5
–NH2 group3.5 - 6.5
–OH group7.0 - 9.3
Computational findings for different rotational conformers of aminomethanol. researchgate.net

Lewis acids are known to catalyze reactions that form C-C and C-O bonds. In the context of pyridine-containing molecules, Lewis acids can activate the ring, facilitating reactions that could lead to C-C bond formation with suitable carbon nucleophiles. nih.gov Zirconium-based Lewis acids, for instance, are effective catalysts for the formation of amide bonds, which involves the formation of a C-N bond and the cleavage of a C-O bond. acs.org The mechanism often involves the coordination of the Lewis acid to an oxygen or nitrogen atom, which activates the substrate for subsequent reaction steps. acs.org For this compound, a Lewis acid could potentially coordinate to the nitrogen of the pyridine ring, the amino group, or the hydroxyl group, thereby influencing the reactivity of the C-N and C-O bonds and promoting bond-forming reactions.

Proton Transfer Dynamics in Related Amino-Alcohol Systems

Proton transfer is a fundamental process in the chemistry of amino-alcohols and can significantly influence their reactivity and function. In amino acids, for example, a bridging water molecule can facilitate a concerted asynchronous double proton transfer, where the transfer of a carboxyl hydrogen atom is followed by a second proton transfer to the ammonium (B1175870) group. rsc.org The energy barrier for this process is influenced by the energy required to bring the amino acid and water molecule into proximity and to reorganize the electron density. rsc.org

In enzymatic systems, proton transfer from an alcohol substrate is often coupled to hydride transfer and occurs through a proton relay system, which is a chain of hydrogen-bonded groups that shuttle protons from the active site to the bulk solvent. nih.gov The dynamics of these proton transfers can be controlled by the conformational changes of nearby amino acid residues. nih.gov In non-enzymatic amino-alcohol systems, proton transfer can also occur between the hydroxyl group of the alcohol and the amino group, often mediated by solvent molecules. mdpi.com The equilibrium of this proton transfer is dependent on the relative acidities of the participating groups. mdpi.com For this compound, similar proton transfer dynamics are expected to play a crucial role in its acid-base chemistry and reaction mechanisms.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes for Structural Diversity

Future research is focused on developing novel synthetic pathways to generate a wider array of {[(Pyridin-2-yl)methyl]amino}methanol derivatives. The primary goal is to introduce diverse functional groups at specific positions on the pyridine (B92270) ring and the amino-methanol moiety. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn dictates its coordination chemistry and potential applications. Key strategies that are being explored include multi-component reactions, which allow for the efficient assembly of complex molecules in a single step, and the use of advanced catalytic methods like C-H bond functionalization to directly modify the pyridine core. nih.gov

The functionalization of the parent compound, 2-picolylamine (a close structural relative), provides a roadmap for these explorations. For instance, the alkylation of the secondary amine and cross-coupling reactions on the pyridine ring are established methods for creating structural diversity. researchgate.net These approaches enable the introduction of a variety of substituents, from simple alkyl and aryl groups to more complex moieties that can impart specific functionalities, such as enhanced solubility or the ability to participate in secondary interactions. A summary of potential synthetic strategies is presented in Table 1.

Table 1: Investigated Synthetic Routes for Picolylamine Derivatives

Synthetic StrategyDescriptionPotential for DiversityReference
Alkylation of Amine GroupIntroduction of alkyl or aryl groups at the nitrogen atom of the amino-methanol moiety.High: A wide range of electrophiles can be used to introduce diverse functionalities. polimi.it
Click ReactionAddition of triazole compounds to the molecular scaffold to enhance chelation capabilities.High: Allows for the modular and efficient introduction of triazole-based functionalities. polimi.it
Intermolecular [3+2] CycloadditionFormation of pyrrolidine (B122466) derivatives, expanding the heterocyclic core.Moderate: Creates specific five-membered ring structures. polimi.it
Palladium-Catalyzed AminocarbonylationIntroduction of carboxamide and glyoxylamide functionalities on the pyridine ring.High: A broad range of amine nucleophiles can be utilized. nih.gov

Development of New Ligand Architectures for Enhanced Catalytic Performance

Building upon the versatile coordination chemistry of this compound, a significant area of future research lies in the design of new ligand architectures to improve catalytic activity and selectivity. By strategically modifying the parent structure, it is possible to create ligands with tailored properties for specific catalytic transformations. For example, the introduction of chiral centers can lead to the development of catalysts for asymmetric synthesis, a critical area in modern chemistry.

One promising approach is the synthesis of multidentate ligands that can form more stable and well-defined metal complexes. For instance, the incorporation of additional donor atoms, such as in triazole derivatives of bis(2-picolyl)amine, has been shown to enhance the chelation capability of the ligand, leading to more robust catalysts. polimi.it The development of such polydentate coordination compounds is inspired by biological systems, where metal ions are often held in place by complex protein scaffolds. researchgate.net The performance of these novel ligand architectures can be evaluated in a variety of catalytic reactions, including C-C bond formation and oxidation reactions. Table 2 summarizes examples of catalytic applications using picolylamine-based ligands.

Table 2: Catalytic Applications of Picolylamine-Based Ligands

Catalytic ReactionMetal ComplexLigand FeaturesReference
Henry ReactionZinc and Copper ComplexesTriazole-functionalized bis(2-picolyl)amine polimi.it
Heck ReactionPalladium ComplexTriazole-functionalized bis(2-picolyl)amine polimi.it
Aldol (B89426) ReactionZinc and Copper ComplexesTriazole-functionalized bis(2-picolyl)amine polimi.it
Ethylene (B1197577) PolymerizationCobaltous Chloride ComplexesBis(imino)pyridyl ligands with benzhydryl and nitro groups researchgate.net

Advanced Computational Modeling for Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new ligands and catalysts based on the this compound framework. mdpi.com These methods allow researchers to predict the geometric and electronic structures of metal complexes, as well as to elucidate reaction mechanisms and predict catalytic activity. By simulating the behavior of different ligand architectures, it is possible to identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net

Future research in this area will focus on developing more accurate and efficient computational models that can handle increasingly complex systems. For example, the use of graph neural networks is emerging as a powerful approach for the rapid prediction of DFT-level descriptors for large libraries of molecules. nih.govchemrxiv.orgchemrxiv.org This will enable high-throughput screening of virtual ligand libraries to identify structures with optimal properties for a given application. Furthermore, computational studies can provide valuable insights into the factors that govern catalyst performance, such as the role of non-covalent interactions and the influence of the solvent.

Table 3: Applications of Computational Modeling in Ligand Design

Computational MethodApplicationKey InsightsReference
Density Functional Theory (DFT)Understanding catalytic mechanisms of Ru(II) phosphine (B1218219)/picolylamine complexes.Revealed that cis-chloro to cis-hydride transformation is energetically favorable, explaining higher catalytic reactivity. mdpi.com
Graph Neural NetworksRapid prediction of conformationally-dependent DFT-level descriptors.Enables high-fidelity predictions for a vast number of potential substrates, accelerating data-driven reaction development. nih.govchemrxiv.orgchemrxiv.org
QSAR with QM-DFT DescriptorsDesign of inhibitors for Golgi α-Mannosidase II.Improved predictive ability of models, demonstrating the importance of quantum mechanics effects in ligand-receptor interactions. researchgate.net

Integration into Functional Materials and Devices (excluding specific device applications)

The unique coordination properties of this compound and its derivatives make them attractive building blocks for the construction of functional materials. Future research will explore the incorporation of these ligands into a variety of material architectures, including metal-organic frameworks (MOFs), polymers, and nanoparticles. The resulting materials could exhibit a range of interesting properties, such as porosity, magnetism, and luminescence, which are determined by the interplay between the organic ligand and the metal center.

An example of this approach is the functionalization of poly(styrene-co-maleic anhydride) resin with 2-picolylamine to create a material for the adsorption of uranium from aqueous solutions. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk This demonstrates the potential for using these ligands to create materials with specific recognition and separation capabilities. Another area of interest is the development of stimuli-responsive materials, where the properties of the material can be altered by external triggers such as light or pH. This could be achieved by incorporating photo-isomerizable groups into the ligand structure. nih.gov The synthesis of such "smart" materials opens up a wide range of possibilities for applications in sensing, catalysis, and controlled release systems.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for {[(Pyridin-2-yl)methyl]amino}methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves reductive amination between pyridin-2-ylmethylamine and formaldehyde derivatives, followed by reduction using sodium borohydride (NaBH₄) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and reaction time (8–12 hours at 60–80°C). Catalytic methods using Pd₂(dba)₃ and BINAP ligands in toluene under inert atmospheres (N₂) can improve selectivity for intermediates, as seen in analogous pyridine derivatives . Post-synthesis purification via column chromatography (e.g., silica gel, EtOAc/hexane gradient) ensures high purity (>95%).

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare ¹H and ¹³C spectra to reference data for pyridine-based alcohols (e.g., δ 8.4–8.6 ppm for pyridin-2-yl protons ).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI+ m/z ~153 [M+H]⁺) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Pyridine derivatives often form hydrogen-bonded networks, but slow evaporation from polar solvents (e.g., methanol/water mixtures) enhances crystal growth . Use SHELXL for refinement, ensuring anisotropic displacement parameters (ADPs) are accurately modeled. For problematic cases, WinGX/ORTEP can visualize packing diagrams and validate geometry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites. Compare with experimental data (e.g., Pd-catalyzed coupling reactions in ). Tools like Gaussian or ORCA can model transition states for ligand-exchange reactions .

Q. What strategies resolve discrepancies in spectroscopic data interpretation for pyridine-based amino alcohols?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish -NH- and -OH resonances ).
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., compare bond lengths/angles in orthorhombic P2₁2₁2₁ systems ).
  • Dynamic NMR : Analyze temperature-dependent shifts for tautomeric equilibria.

Q. How does the electronic environment of the pyridine ring influence the compound’s bioactivity in drug discovery?

  • Methodological Answer : Synthesize analogs with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and assess via:

  • Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases ).
  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., piperazine-linked pyridines in ).

Q. What are the limitations of using SHELX for refining structures with disordered solvent molecules?

  • Methodological Answer : SHELXL’s PART and SUMP instructions can model partial occupancy. For severe disorder, apply SQUEEZE (PLATON) to subtract electron density from solvent regions . Validate with Hirshfeld surface analysis to ensure omitted solvent does not affect hydrogen-bonding networks .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Contradictions may arise from varying pH levels. Perform stability studies (pH 1–7, 37°C) with LC-MS monitoring. For example, shows HCl/MeOH cleaves tert-butyl carbamates but not pyridine rings, while uses mild NaBH₄ conditions. Use buffered solutions (PBS) to mimic physiological conditions for drug development studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.